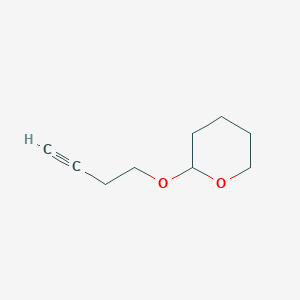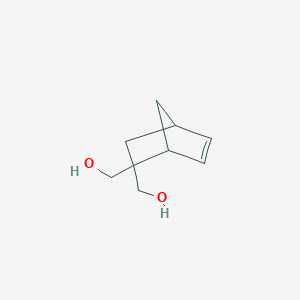
邻苯二甲酸氢钾
描述
Potassium hydrogen phthalate, often called simply KHP, is an acidic salt compound. It forms white powder, colorless crystals, a colorless solution, and an ionic solid that is the monopotassium salt of phthalic acid . KHP is a semi-organic salt that is a member of the alkali acid phthalate series. KHP crystals are useful in devices because of their electro-optical properties .
Synthesis Analysis
There is coordination between potassium ion and hydrogen of the picric acid atom. The two oxygens of picric acid make a bond with hydrogen phthalate molecules. The K+ bonds with O–H of the C6H6 ring as an intermolecular charge transfer .
Molecular Structure Analysis
The molecular formula of KHP is C8H5KO4 . Single crystals of potassium hydrogen phthalate monohydrate, KHPhth (H2O), were grown from aqueous solution using a slow cooling method and the structure was determined by X-ray diffraction analysis. The crystals belong to the monoclinic space group P2 (1)/c .
Chemical Reactions Analysis
KHP dissociates completely in water, giving the potassium cation (K+) and hydrogen phthalate anion (HP− or Hphthalate−). Then, acting as a weak acid, hydrogen phthalate reacts reversibly with water to give hydronium (H3O+) and phthalate ions .
Physical And Chemical Properties Analysis
KHP forms a white or colorless solid. It has a density of 1.636 g/cm3. It is soluble in water with a solubility of 80 g/L at 20 °C . It is slightly soluble in alcohol .
科学研究应用
Optoelectronic Applications
Potassium hydrogen phthalate is used in the growth of single crystals for two-photon absorption and optical limiting applications . The slow evaporation solution technique (SEST) and slow cooling technique (SCT) are used to grow KHP single crystals . These crystals have higher optical merit and are mechanically and thermally stable for device applications .
Nonlinear Optical (NLO) Applications
KHP is used in the synthesis of a mixture of potassium hydrogen phthalate and L-tartaric acid crystal for NLO applications . The good NLO second harmonic efficiency shows its suitability for device applications .
X-ray Spectrometer Crystal Analyzers
The use of KHP crystals in the creation of long wave X-ray spectrometer crystal analyzers is well recognized .
Substrate for Conjugated Polymers
Highly orientated conjugated polymer films with nonlinear optical susceptibility have been grown on KHP crystals .
Primary Standard for Acid-Base Titrations
KHP is used as a primary standard for acid-base titrations .
Calibrating pH Meters
It is also used for calibrating pH meters .
Preparation of Volumetric Alkali Solutions
KHP is used for the preparation of volumetric alkali solutions .
8. Standard for Total Organic Carbon Testing It finds application as a useful standard for total organic carbon testing .
作用机制
Phthalates may induce alterations in puberty, the development of testicular dysgenesis syndrome, cancer, and fertility disorders in both males and females. At the hormonal level, phthalates can modify the release of hypothalamic, pituitary, and peripheral hormones. At the intracellular level, phthalates can interfere with nuclear receptors, membrane receptors, intracellular signaling pathways, and modulate gene expression associated with reproduction .
安全和危害
KHP is an irritant to eyes, skin, and the respiratory system. It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation . It is also advised to wash hands after use, not to eat, drink and smoke in work areas, remove contaminated clothing and protective equipment before entering eating areas, never keep food or drink in the vicinity of chemicals, and never place chemicals in containers that are normally used for food or drink .
未来方向
属性
IUPAC Name |
potassium;2-carboxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4.K/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H,9,10)(H,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZKICVEHNUQTL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5KO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
88-99-3 (Parent) | |
| Record name | 1,2-Benzenedicarboxylic acid, monopotassium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0042167 | |
| Record name | Monopotassium phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; Stable in air; [Merck Index] Colorless or white odorless crystals; [National Institute of Standards and Technology MSDS] | |
| Record name | Potassium biphthalate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9513 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Potassium hydrogen phthalate | |
CAS RN |
877-24-7, 29801-94-3 | |
| Record name | 1,2-Benzenedicarboxylic acid, monopotassium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenedicarboxylic acid, potassium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Monopotassium phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium hydrogen phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.718 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Potassium phthalate (2:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.310 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POTASSIUM BIPHTHALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG9121M623 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of potassium hydrogen phthalate?
A1: The molecular formula of potassium hydrogen phthalate is C8H5KO4. Its molecular weight is 204.22 g/mol.
Q2: What spectroscopic data is available for characterizing KHP?
A2: [, , , , , , ] Researchers frequently utilize techniques like Fourier-transform infrared spectroscopy (FTIR), UV-Vis spectroscopy, and X-ray diffraction (XRD) to characterize KHP. FTIR reveals information about the functional groups present in the molecule, while UV-Vis spectroscopy helps determine optical properties like transparency and band gap. XRD provides insights into the crystal structure and lattice parameters of KHP.
Q3: What are the applications of KHP in analytical chemistry?
A4: [, , , , ] KHP serves as a primary standard in acid-base titrations due to its high purity and stability. It is also used in Chemical Oxygen Demand (COD) analysis to determine the amount of oxygen required to oxidize organic compounds in water samples.
Q4: Does potassium hydrogen phthalate exhibit any catalytic properties?
A5: [] While KHP is not typically known for its catalytic activity, research indicates it can be used as a precursor for synthesizing materials with catalytic applications. For example, nitrogen-doped titanium dioxide (N-TiO2) electrodes, synthesized using KHP, show promise in photocatalytic COD sensors for detecting organic pollutants like glucose.
Q5: Is there any research on modifying the structure of KHP and its effects?
A6: [] The provided research papers primarily focus on KHP in its standard form. Exploring structural modifications and their impact on KHP's properties and applications would require further investigation.
Q6: What is known about the stability of potassium hydrogen phthalate?
A7: [, ] KHP is recognized for its high stability, making it suitable as a primary standard in analytical chemistry. It is stable under standard laboratory conditions and shows resistance to decomposition.
Q7: What analytical methods are used to quantify potassium hydrogen phthalate?
A8: [, , , ] Common methods include:
Q8: What is the environmental impact of potassium hydrogen phthalate?
A9: [, ] While KHP is biodegradable, its release into the environment, particularly in high concentrations, can impact aquatic ecosystems. Studies have investigated its biodegradation using various methods, including activated sludge and artificial wetland systems with water hyacinths.
Q9: What is the solubility of potassium hydrogen phthalate in different solvents?
A10: [, ] KHP is readily soluble in water, but its solubility is limited in organic solvents. This property is essential for its use in analytical chemistry, particularly in aqueous titrations.
Q10: Are there any alternatives to potassium hydrogen phthalate for its various applications?
A11: [] Alternatives exist depending on the specific application. For instance:
Q11: What are the recommended practices for the disposal of potassium hydrogen phthalate?
A12: [] KHP should be disposed of following local regulations and guidelines for chemical waste. It is advisable to avoid releasing it directly into the environment.
Q12: What are some examples of cross-disciplinary research involving potassium hydrogen phthalate?
A13: [] KHP finds applications in diverse fields, leading to interdisciplinary research collaborations. Some examples include:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Bicyclo[2.2.1]hept-5-ene-2-methanol](/img/structure/B147368.png)








